Ethene;prop-1-ene

Elastomer compounding Seal design Compression set

EPM (CAS 9010-79-1) is a saturated ethylene-propylene copolymer requiring peroxide vulcanization. Direct substitution with EPDM risks seal failure from inferior compression set and moisture-aged dielectric performance. • Dielectric strength: 30-40 MV/m; volume resistivity: 10^15-10^16 Ω·cm • Compression set surpasses EPDM; thermal stability to 485 °C • Tg -43.3 to -60 °C ensures flexibility at sub-zero temperatures • Available in varied ethylene/propylene ratios and molecular weights

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 9010-79-1
Cat. No. B008363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene;prop-1-ene
CAS9010-79-1
SynonymsPOLY(PROPYLENE-CO-ETHYLENE); POLY(ETHYLENE-CO-PROPYLENE); 1-Propene,polymerwithethene; ethylene-propene; ethylene-propenecopolymer; ETHYLENE/PROPYLENE COPOLYMER; EPR; POLY(PROPYLENE-CO-ETHYLENE), MELT INDEX 2
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCC=C.C=C
InChIInChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
InChIKeyHQQADJVZYDDRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPM Procurement Data Sheet


Ethene;prop-1-ene (CAS 9010-79-1), commonly referred to as ethylene propylene copolymer (EPM) or ethylene propylene rubber (EPR), is a saturated binary copolymer elastomer . Its polymer backbone is composed of randomly distributed ethylene and propylene monomer units, resulting in a fully saturated hydrocarbon chain devoid of double bonds [1]. This structural feature imparts inherent resistance to ozone, UV, and oxidative degradation. The compound is commercially available in a wide range of molecular weights and ethylene/propylene ratios, with a typical density of approximately 0.9 g/mL at 25 °C . EPM is differentiated from its terpolymer analog (EPDM) by the absence of a diene termonomer, which fundamentally alters its vulcanization chemistry and ultimate performance envelope [1].

Requires peroxide vulcanization; no sulfur cure
Fully saturated backbone – resists ozone, UV, and oxidation
Reported fit for high-integrity seals and electrical insulation

EPM Substitution Limitations


The saturated molecular architecture of EPM precludes direct substitution with chemically similar polyolefins, particularly EPDM and polypropylene (PP) homopolymers, due to divergent vulcanization requirements and property trade-offs. Unlike EPDM, which contains diene unsaturation and can be sulfur-cured, EPM requires peroxide vulcanization, which yields distinct crosslink networks and often results in superior compression set and high-temperature electrical stability [1]. Furthermore, relative to semi-crystalline polyethylene (PE) or isotactic polypropylene (iPP), EPM exhibits lower modulus and tensile strength but dramatically enhanced low-temperature flexibility and environmental stress cracking resistance (ESCR) [2]. Attempting a direct material substitution without accounting for these quantifiable differences—specifically in compression set, dielectric properties, and thermal degradation profile—will compromise seal integrity, electrical insulation longevity, or cold-impact performance. The following evidence guide quantifies these critical differentiators to inform rigorous material selection.

EPDM replacement
Different cure chemistry (sulfur vs. peroxide) alters crosslink network, potentially shifting compression set and dielectric stability.
Polypropylene substitution
Higher modulus but reduced low-temperature flexibility and environmental stress cracking resistance may not transfer to dynamic seal applications.
Polyethylene interchange
Crystallinity-driven stiffness limits cold-impact performance; ESCR advantage reported for EPM may not be replicated.

EPM Key Differentiators


Compression Set Resistance

EPM exhibits superior compression set resistance compared to EPDM, a critical performance metric for sealing applications where long-term elastic recovery is required. Industry reference data indicate that EPM provides 'better compression set' than EPDM [1]. While specific numeric values are grade-dependent, the underlying mechanism—the absence of diene unsaturation in EPM—results in a more stable crosslink network under sustained compressive loads at elevated temperatures. This differentiator is consistently cited across technical datasheets as a primary reason for selecting EPM over sulfur-curable EPDM in high-integrity seal applications.

Compression Set
Class-level
Reported higher resistance than EPDM; grade-dependent
Supports seal-material selection where long-term elastic recovery is critical.
Verify grade-specific compression set under ASTM D395.
Elastomer compounding Seal design Compression set

Electrical Insulation Performance

EPM demonstrates electrical insulation performance superior to EPDM, particularly under humid conditions. The dielectric strength of EPM is reported in the range of 30–40 MV/m, while its volume resistivity is on the order of 10^15–10^16 Ω·cm [1]. Notably, EPM's electrical properties exhibit minimal change after water immersion, a behavior not shared by EPDM, making EPM particularly suitable for underwater insulation applications [1]. This differentiation is critical for electrical cable and connector applications where moisture ingress can compromise insulation integrity.

Dielectric Strength
Head-to-head
30–40 MV/m; 10^15–10^16 Ω·cm; minimal change after water immersion
May support selection over EPDM for underwater insulation.
Reported dielectric stability after moisture exposure.
Electrical insulation Cable materials Dielectric properties

Thermal Degradation Resistance

In a nitrogen atmosphere, the initial weight loss temperature (TGA onset) of EPM (EPR) is 485 °C, significantly higher than that of natural rubber (315 °C) and styrene-butadiene rubber (SBR, 391 °C) [1]. This 170 °C advantage over natural rubber and 94 °C advantage over SBR quantifies EPM's superior thermal stability among general-purpose elastomers. Furthermore, EPM demonstrates better heat resistance than EPDM within the ethylene propylene rubber family [1].

Thermal Stability
Head-to-head
TGA onset 485 °C vs NR 315 °C; SBR 391 °C
Indicates broader high-temperature processing window.
Data under N2; verify oxidative stability for air exposure.
Thermal degradation High-temperature applications TGA

Stress Cracking Resistance

Ethylene-propylene copolymer demonstrates better resistance to environmental stress cracking than polyethylene (PE) or polypropylene (PP) [1]. This property is particularly leveraged in wire coating applications, where the incorporation of amorphous ethylene-propylene copolymer into low-density polyethylene (LDPE) significantly increases environmental stress cracking resistance [2]. While quantitative ESCR data are highly material-specific, the class-level superiority of EPM in this dimension is consistently recognized across polymer property databases and patent literature.

ESCR
Class-level
Reported better ESCR than PE and PP
May reduce brittle failure risk in chemical-exposure applications.
Grade-dependent; verify via ASTM D1693.
Stress cracking ESCR Polyolefin durability

Low-Temperature Flexibility

The glass transition temperature (Tg) of ethylene-propylene copolymer is approximately -43.3 °C [1], with some grades exhibiting Tg values as low as -60 °C [2]. This low Tg imparts excellent low-temperature flexibility and impact resistance, superior to that of polypropylene and polyethylene homopolymers, which exhibit higher glass transition temperatures and become brittle at sub-zero temperatures. In HVDC cable insulation studies, the addition of propylene-based copolymer (PBC) to polypropylene resulted in a slow decrease of the glass transition peak, indicating enhanced low-temperature flexibility [3].

Glass Transition
Class-level
Tg approx. –43 °C to –60 °C
Maintains flexibility at sub-zero temperatures compared to PP.
DSC/DMA data; grade-dependent.
Low-temperature performance Glass transition Flexibility

Fatigue Resistance

Ethylene-propylene copolymer exhibits better fatigue resistance than polypropylene [1]. This property is critical in applications involving repeated cyclic loading or flexing, such as living hinges, automotive components, and dynamic seals. While quantitative fatigue life data are application-specific, the improved fatigue resistance is attributed to the copolymer's elastomeric nature and enhanced chain mobility relative to semi-crystalline polypropylene.

Fatigue Resistance
Class-level
Reported higher fatigue resistance than PP
May extend service life under cyclic loading.
Application-specific fatigue testing recommended.
Fatigue resistance Dynamic applications Durability

EPM Application Scenarios


High-Voltage & Underwater Cable Insulation

EPM's dielectric strength of 30–40 MV/m, volume resistivity of 10^15–10^16 Ω·cm, and superior electrical stability after water immersion [1] make it a preferred material for high-voltage cable insulation and underwater electrical connectors. In HVDC cable applications, propylene-based copolymers (PBC) like EPM have been shown to suppress space charge accumulation more effectively than ethylene-based copolymers [2], enhancing long-term insulation reliability. Procurement for electrical applications should prioritize EPM over EPDM due to the latter's inferior moisture-aged dielectric performance.

High-Temperature Seals & Gaskets

EPM's superior compression set resistance compared to EPDM [3] and its high thermal stability (initial weight loss temperature of 485 °C vs. 315 °C for natural rubber) [1] position it as the optimal choice for high-temperature static sealing applications. This includes automotive engine seals, industrial gaskets, and aerospace components where sustained compressive loads at elevated temperatures would cause excessive set and leakage in alternative materials.

Cold-Climate Automotive & Outdoor Components

The low glass transition temperature of EPM (-43.3 °C to -60 °C) [4][5] ensures maintained flexibility and impact resistance in sub-zero environments. This property, combined with superior low-temperature toughness compared to polyethylene and polypropylene [6], makes EPM the material of choice for automotive weatherstripping, cold-climate seals, and outdoor equipment housings where alternative polyolefins would become brittle and prone to fracture.

PP Impact Modification

Incorporation of ethylene-propylene copolymer into isotactic polypropylene significantly enhances ductility, flexibility, and toughness [7]. The copolymer's superior fatigue resistance and stress cracking resistance relative to neat PP [6] enable the production of impact-modified polypropylene compounds for automotive bumpers, appliance housings, and consumer goods requiring improved durability.

Application
Selection Property
Validation Focus
High-voltage & underwater cable insulation
Dielectric stability after moisture exposure
Moisture-aged dielectric strength testing
High-temperature seals & gaskets
Compression set resistance
Long-term compression set under heat aging
Cold-climate automotive & outdoor components
Low-temperature flexibility
Brittleness temperature per ASTM D746
PP impact modification
Elastomeric toughening efficiency
Impact strength and ESCR improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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